molecular formula C17H16N2 B4259654 2-mesitylquinoxaline

2-mesitylquinoxaline

Cat. No.: B4259654
M. Wt: 248.32 g/mol
InChI Key: CQOJFGMYUDYYHJ-UHFFFAOYSA-N
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Description

2-Mesitylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The mesityl group, which is a 2,4,6-trimethylphenyl group, is attached to the quinoxaline core, enhancing its stability and reactivity.

Scientific Research Applications

2-Mesitylquinoxaline has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-mesitylquinoxaline typically involves the condensation of o-phenylenediamine with mesityl-substituted diketones. One common method is the reaction of 2,4,6-trimethylbenzil with o-phenylenediamine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Mesitylquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxalines.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-mesitylquinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of 2-Mesitylquinoxaline: The presence of the mesityl group in this compound enhances its stability and reactivity compared to other quinoxaline derivatives. This unique structural feature allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-11-8-12(2)17(13(3)9-11)16-10-18-14-6-4-5-7-15(14)19-16/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOJFGMYUDYYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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